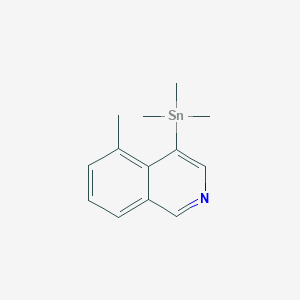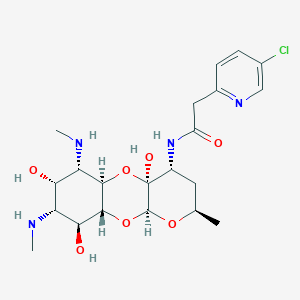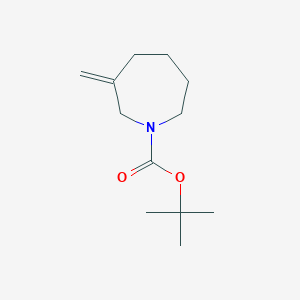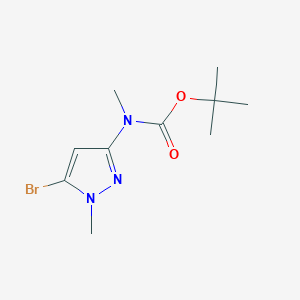
5-Methyl-4-(trimethylstannyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(trimethylstannyl)isoquinoline: is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trimethylstannyl group in this compound adds unique properties, making it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(trimethylstannyl)isoquinoline typically involves the introduction of the trimethylstannyl group to the isoquinoline core. One common method is the stannylation reaction, where a stannylating agent such as trimethyltin chloride is used in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methyl-4-(trimethylstannyl)isoquinoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced isoquinoline derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides (e.g., methyl iodide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various functional groups replacing the trimethylstannyl group.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-4-(trimethylstannyl)isoquinoline is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It serves as a model compound for understanding the biological activities of isoquinoline-based drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Isoquinoline derivatives are known for their anti-cancer, anti-malarial, and anti-inflammatory properties, making this compound a valuable candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it a versatile intermediate for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-(trimethylstannyl)isoquinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trimethylstannyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoquinoline core can interact with various pathways, including those involved in cell signaling, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound, lacking the trimethylstannyl group.
5-Methylisoquinoline: Similar structure but without the trimethylstannyl group.
4-(Trimethylstannyl)isoquinoline: Lacks the methyl group at the 5-position.
Uniqueness: 5-Methyl-4-(trimethylstannyl)isoquinoline is unique due to the presence of both the methyl and trimethylstannyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trimethylstannyl group enhances its reactivity and binding affinity, while the methyl group can influence its electronic and steric properties.
Propriétés
Formule moléculaire |
C13H17NSn |
|---|---|
Poids moléculaire |
305.99 g/mol |
Nom IUPAC |
trimethyl-(5-methylisoquinolin-4-yl)stannane |
InChI |
InChI=1S/C10H8N.3CH3.Sn/c1-8-3-2-4-9-7-11-6-5-10(8)9;;;;/h2-4,6-7H,1H3;3*1H3; |
Clé InChI |
NKTIPORHSAQNQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=NC=C2[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)

![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)

![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)
![dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B13914502.png)


![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)

